![molecular formula C19H21N3O4S B2970061 ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-62-2](/img/structure/B2970061.png)
ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these heterocyclic rings can contribute to the compound’s reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the rings. The carbamoyl, benzamido, and carboxylate groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the functional groups present. For example, the carbamoyl and carboxylate groups could undergo hydrolysis, and the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it is likely to have a relatively high melting point due to the presence of polar functional groups that can form intermolecular hydrogen bonds .Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, related to the compound , is used as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This leads to the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's utility in creating complex and valuable chemical structures (Zhu, Lan, & Kwon, 2003).
Formation of Thieno[3,4-d]pyrimidines
The reactions of similar compounds with 1,3-dicarbonyl compounds are studied, leading to the formation of thieno[3,4-d]pyrimidines. This illustrates the compound's role in synthesizing pyrimidine derivatives, which are important in various chemical processes (Ryndina et al., 2002).
Heterocyclic Synthesis and Reactivity
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the compound , are prepared and reacted with various reagents to yield pyran, pyridine, and pyridazine derivatives. This shows the compound's versatility in heterocyclic chemistry (Mohareb et al., 2004).
Antibacterial and Antioxidant Properties
Novel benzothiazole-containing derivatives synthesized from related compounds have been screened for antibacterial and antioxidant activities, suggesting potential biomedical applications (Bhoi et al., 2016).
Complexation in Dye Synthesis
The compound and its derivatives have been utilized in the synthesis of disperse dyes, particularly in complexation with metals like Cu, Co, and Zn, indicating applications in textile and material sciences (Abolude et al., 2021).
Polyfunctionalized Pyrroles and Thiophenes
1-Thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, derived from similar compounds, have shown potential in the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, highlighting the compound's significance in advanced organic synthesis (Cheng, Peng, & Li, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBPVDWVYWSVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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